N-(2-iodophenyl)-3-methylbenzamide
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Overview
Description
N-(2-iodophenyl)-3-methylbenzamide: is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a benzamide structure
Mechanism of Action
Target of Action
N-(2-iodophenyl)-3-methylbenzamide is a complex compound that interacts with various targets. The primary targets of this compound are yet to be fully identified. It has been suggested that it may interact with palladium (pd) in certain reactions
Mode of Action
The compound’s mode of action involves a series of chemical reactions. It has been suggested that this compound can undergo a palladium-catalyzed tandem reaction with isocyanide, leading to the production of aza-heterocyclic amides . This reaction relies on a versatile synthetic intermediate, 2-(1H-indol-3-yl)ethen-1-imine, which is proposed to be generated through oxidative addition of palladium, regioselective addition of an allene group, 1,1-insertion of isocyanides, and β-H elimination .
Biochemical Pathways
It is known that the compound can participate in palladium-catalyzed reactions These reactions can lead to the formation of aza-heterocyclic amides, which may affect various biochemical pathways
Pharmacokinetics
It has been suggested that the compound may have a prolonged in vivo metabolism compared to in vitro modeling, possibly due to sequestration into adipose tissue This could impact the compound’s bioavailability
Result of Action
The compound’s ability to participate in palladium-catalyzed reactions and produce aza-heterocyclic amides suggests that it may have significant effects at the molecular level
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and the outcomes of its reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-3-methylbenzamide typically involves the iodination of a suitable precursor, followed by amide formation. One common method is the reaction of 2-iodoaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-(2-iodophenyl)-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed:
Substitution: Formation of N-(2-azidophenyl)-3-methylbenzamide or N-(2-thiophenyl)-3-methylbenzamide.
Oxidation: Formation of N-(2-iodophenyl)-3-methylbenzoic acid.
Reduction: Formation of N-(2-iodophenyl)-3-methylbenzylamine.
Scientific Research Applications
Chemistry: N-(2-iodophenyl)-3-methylbenzamide is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds. It serves as a precursor in the synthesis of indole derivatives and other nitrogen-containing heterocycles .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promise in antiviral and anticancer research due to their ability to interact with specific biological targets .
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It also finds applications in the synthesis of dyes and pigments .
Comparison with Similar Compounds
- N-(2-iodophenyl)-4-methylbenzamide
- N-(2-iodophenyl)-3-nitrobenzamide
- N-(2-iodophenyl)-3-chlorobenzamide
Comparison: Compared to its analogs, N-(2-iodophenyl)-3-methylbenzamide is unique due to the position of the methyl group, which can influence its reactivity and interaction with other molecules. The presence of the iodine atom also imparts distinct electronic properties, making it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
N-(2-iodophenyl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15/h2-9H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNLEDVWJWTMND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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